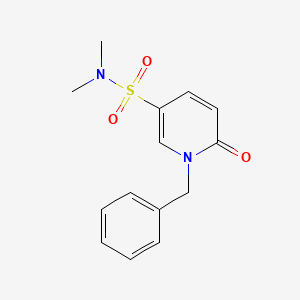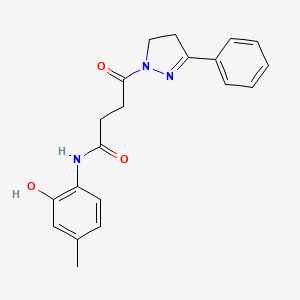![molecular formula C13H13N3O2 B7463235 3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile](/img/structure/B7463235.png)
3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as MDBP and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile is not fully understood. However, studies have shown that MDBP interacts with DNA and induces conformational changes that lead to the activation of the caspase pathway. This ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
MDBP has been found to have a wide range of biochemical and physiological effects. Studies have shown that MDBP can selectively bind to damaged DNA and emit fluorescence, making it a useful tool for DNA damage detection. In addition, MDBP has been found to induce apoptosis in cancer cells by activating the caspase pathway. MDBP has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MDBP in lab experiments is its ability to selectively bind to damaged DNA and emit fluorescence. This makes it a useful tool for DNA damage detection. In addition, MDBP has been found to induce apoptosis in cancer cells and inhibit their growth, making it a promising candidate for further development as an anticancer agent.
One of the limitations of using MDBP in lab experiments is its potential toxicity. Studies have shown that MDBP can cause cytotoxicity in normal cells at high concentrations. In addition, the mechanism of action of MDBP is not fully understood, which makes it difficult to predict its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile. One area of research is the development of more efficient synthesis methods for large-scale production. Another area of research is the further investigation of the mechanism of action of MDBP and its potential side effects. In addition, more studies are needed to explore the potential applications of MDBP in other fields, such as drug delivery and imaging. Finally, the development of new derivatives of MDBP with improved properties and efficacy is also an area of interest for future research.
Conclusion
In conclusion, 3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile is a chemical compound that has been extensively studied for its potential applications in various fields. Its ability to selectively bind to damaged DNA and emit fluorescence makes it a useful tool for DNA damage detection. In addition, MDBP has been found to induce apoptosis in cancer cells and inhibit their growth, making it a promising candidate for further development as an anticancer agent. However, more research is needed to fully understand the mechanism of action of MDBP and its potential side effects.
Synthesemethoden
The synthesis of 3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile involves the reaction of 2-methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole with acrylonitrile in the presence of a base. The reaction is carried out under reflux conditions and yields the desired product in good yield. This synthesis method has been optimized and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of DNA damage. MDBP has been found to selectively bind to damaged DNA and emit fluorescence, making it a useful tool for DNA damage detection.
Another area of research is the use of MDBP as a potential anticancer agent. Studies have shown that MDBP induces apoptosis in cancer cells by activating the caspase pathway. In addition, MDBP has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent.
Eigenschaften
IUPAC Name |
3-(2-methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9-15-10-7-12-13(18-6-5-17-12)8-11(10)16(9)4-2-3-14/h7-8H,2,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVJSXKURPTYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC3=C(C=C2N1CCC#N)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one](/img/structure/B7463162.png)
![1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one](/img/structure/B7463167.png)





![(E)-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-(5-methylfuran-2-yl)prop-2-enamide](/img/structure/B7463187.png)
![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7463214.png)
![N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]phenyl]pyridine-2-carboxamide](/img/structure/B7463219.png)


![N-[1-(3-chloroanilino)-1-oxopropan-2-yl]-2-methyl-1-methylsulfonyl-N-propyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7463241.png)